molecular formula C11H15NO3S2 B14817189 N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide

N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide

Cat. No.: B14817189
M. Wt: 273.4 g/mol
InChI Key: NADOLHOFVRAJKM-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO3S2. This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C11H15NO3S2

Molecular Weight

273.4 g/mol

IUPAC Name

N-(2-cyclopropyloxy-6-methylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO3S2/c1-16-10-5-3-4-9(15-8-6-7-8)11(10)12-17(2,13)14/h3-5,8,12H,6-7H2,1-2H3

InChI Key

NADOLHOFVRAJKM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-cyclopropoxy-6-(methylthio)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylthio)phenyl)methanesulfonamide
  • 1,1,1-Trifluoro-N-phenylmethanesulfonamide

Uniqueness

N-(2-Cyclopropoxy-6-(methylthio)phenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

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